2,6-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide
Description
2,6-Difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide is a heterocyclic compound featuring a 2,6-difluorobenzamide core linked via a propyl chain to a 1,6-dihydropyridazin-6-one ring substituted at position 3 with a thiophen-2-yl group. Pyridazinones are known for roles in kinase inhibition and cardiovascular therapeutics, while thiophenes contribute to metabolic stability and π-π interactions in drug design .
Properties
IUPAC Name |
2,6-difluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-12-4-1-5-13(20)17(12)18(25)21-9-3-10-23-16(24)8-7-14(22-23)15-6-2-11-26-15/h1-2,4-8,11H,3,9-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKBQJOCPNTKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS Number: 1021225-72-8) is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 375.4 g/mol
- Structure : The compound features a benzamide core with difluorine substitutions and a pyridazinone moiety linked via a propyl chain to a thiophene ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain phosphodiesterases (PDEs), particularly PDE4, which plays a significant role in modulating inflammatory responses and other cellular processes.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting PDE4 activity. This inhibition leads to increased levels of cyclic AMP (cAMP), which can suppress pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
A study investigating derivatives of benzamide compounds found that modifications to the benzamide structure can enhance anti-inflammatory activity. Specifically, compounds with thiophene rings demonstrated improved efficacy in reducing inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD) .
Structure-Activity Relationship (SAR)
The unique structural components of this compound contribute to its biological activity. The difluorobenzamide core enhances lipophilicity and binding affinity to target proteins, while the thiophene and pyridazinone moieties may facilitate interactions with specific receptors or enzymes.
Comparison with Similar Compounds
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide Hydrochloride
This compound (MW: 530.75 g/mol) shares the 2,6-difluorobenzamide core but substitutes the pyridazinone-thiophene-propyl group with a pyrazole ring (). Key differences include:
- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free-base form of the target compound.
- Electronic Properties: The pyrazole’s nitrogen-rich structure may engage in stronger hydrogen bonding, whereas the thiophene-pyridazinone group offers lipophilicity and extended π-conjugation.
Thiophen-2-yl-Containing Impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)
Compounds like these () share the thiophen-2-yl group and propylamine linker but lack the pyridazinone and benzamide moieties.
Physicochemical and Hazard Profiles
Notes:
- The target compound’s pyridazinone-thiophene system may confer greater metabolic stability compared to simpler heterocycles like pyrazole.
- Fluorine atoms enhance membrane permeability but may increase hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
